

A Comparative Analysis of Metrafenone and Strobilurin Fungicides on Non-Target Organisms

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Compound of Interest		
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Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ecological impact of the fungicide **Metrafenone** against two widely used strobilurin alternatives, Azoxystrobin and Pyraclostrobin. This analysis is supported by a compilation of experimental data on their effects on a range of non-target organisms.

Metrafenone, a benzophenone fungicide, presents a unique mode of action by disrupting the actin cytoskeleton of fungi, interfering with hyphal growth and morphogenesis.[1] This mechanism is distinct from that of strobilurin fungicides like Azoxystrobin and Pyraclostrobin, which act by inhibiting mitochondrial respiration, thereby blocking energy production in fungi. Understanding the comparative effects of these different modes of action on non-target organisms is crucial for environmental risk assessment and the development of more selective and eco-friendly fungicides.

Data Presentation: A Comparative Overview of Toxicity

The following tables summarize the acute and chronic toxicity of **Metrafenone**, Azoxystrobin, and Pyraclostrobin to a variety of non-target terrestrial and aquatic organisms. The data is presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration causing a sub-lethal effect in 50% of the population), and NOEC (no-observed-effect concentration) values.

Terrestrial Organisms



Organism	Fungicide	Acute Toxicity (LD50/LC50)	Chronic Toxicity (NOEC)	Reference
Earthworm (Eisenia fetida)	Metrafenone	LC50 (14 d): > 500 mg/kg soil	NOEC (reproduction): 50.89 mg/kg soil	[2][3]
Azoxystrobin	LC50 (14 d): > 1000 mg/kg soil	-		
Pyraclostrobin	LC50 (14 d): > 500 mg/kg soil	-		
Honey Bee (Apis mellifera)	Metrafenone	Acute contact LD50: > 100 μ g/bee	Negligible risk reported	[2]
Azoxystrobin	Acute contact LD50: > 25 μ g/bee	-		
Pyraclostrobin	Acute contact LD50: > 100 μ g/bee	Chronic effects on larvae reported	[4]	
Bird (Bobwhite Quail)	Metrafenone	Acute oral LD50: > 2000 mg/kg bw	Negligible risk reported	[2]
Azoxystrobin	Acute oral LD50: > 2000 mg/kg bw	-		
Pyraclostrobin	Acute oral LD50: > 2000 mg/kg bw	-	[5]	

Aquatic Organisms



Organism	Fungicide	Acute Toxicity (LC50/EC50)	Chronic Toxicity (NOEC)	Reference
Fish (Rainbow Trout, Oncorhynchus mykiss)	Metrafenone	LC50 (96 h): 0.76 mg/L	-	[6]
Azoxystrobin	LC50 (96 h): 0.47 mg/L	-		
Pyraclostrobin	LC50 (96 h): 0.006 mg/L	NOEC (98 d): 0.00235 mg/L	[7]	
Aquatic Invertebrate (Daphnia magna)	Metrafenone	EC50 (48 h): > 1.98 mg/L	NOEC (reproduction): 0.091 mg/L	[6]
Azoxystrobin	EC50 (48 h): 0.28 mg/L	NOEC (21 d): 0.044 mg/L	[8]	
Pyraclostrobin	EC50 (48 h): 0.016 mg/L	NOEC (21 d): 0.004 mg/L		_
Algae (Selenastrum capricornutum)	Metrafenone	EC50 (72 h): > 2.25 mg/L	-	[9]
Azoxystrobin	EC50 (72 h): 0.134 mg/L	-		
Pyraclostrobin	EC50 (72 h): 0.027 mg/L	-	-	
Amphibian (Xenopus laevis)	Metrafenone	May pose acute and chronic risk in shallow waters	-	[2]
Azoxystrobin	-	-	_	
Pyraclostrobin	-	-	-	



Experimental Protocols

The toxicity data presented above are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the comparability and reliability of chemical safety testing worldwide. Below are summaries of the key experimental protocols used.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to Daphnia magna.[3][10][11][12][13] Young daphnids, less than 24 hours old, are exposed to a series of concentrations of the test substance for 48 hours.[13] Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[10][12] The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.[12]

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline evaluates the acute lethal toxicity of chemicals to fish.[14][15][16][17][18] Fish are exposed to the test substance for a 96-hour period under static or semi-static conditions. [14] Mortalities are recorded at 24, 48, 72, and 96 hours, and the data are used to determine the LC50, the concentration that is lethal to 50% of the test fish.[14][15]

OECD Test Guideline 207: Earthworm, Acute Toxicity Test

This test determines the acute toxicity of substances to earthworms (Eisenia fetida).[2][8][19] [20][21] The test involves exposing adult earthworms to the test substance mixed into an artificial soil substrate.[8] Mortality and sublethal effects, such as weight change, are assessed after 7 and 14 days to determine the LC50.[2][8][20]

OECD Test Guideline 211: Daphnia magna Reproduction Test

This is a chronic toxicity test that evaluates the impact of a substance on the reproductive output of Daphnia magna.[22][23][24][25] Young female daphnids are exposed to various



concentrations of the test substance for 21 days.[22] The total number of living offspring produced per parent animal is the primary endpoint, from which the ECx (e.g., EC10, EC20, EC50) and the NOEC for reproduction are determined.[22]

OECD Test Guideline 210: Fish, Early-life Stage Toxicity Test

This test assesses the effects of chemicals on the early developmental stages of fish.[10][11] [12][20][21] Fertilized eggs are exposed to a range of test concentrations, and the exposure continues until the control fish are free-feeding.[20] Endpoints include hatching success, survival, abnormal appearance and behavior, and measurements of length and weight, which are used to determine the NOEC and ECx for various developmental parameters.[10][20]

OECD Test Guideline 222: Earthworm Reproduction Test

This guideline is a chronic toxicity test that evaluates the effects of chemicals on the reproductive success of earthworms (Eisenia fetida or Eisenia andrei).[14][19][22][23] Adult worms are exposed to the test substance in artificial soil for four weeks, after which the adults are removed, and the number of offspring is assessed after an additional four weeks.[23] The primary endpoints are the number of juveniles produced, as well as adult mortality and weight changes, which are used to determine the NOEC and ECx for reproduction.[14][19]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

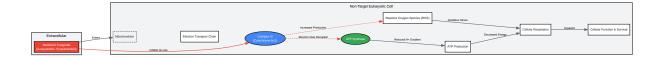
The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathways affected by **Metrafenone** and strobilurin fungicides in non-target organisms, as well as a generalized experimental workflow for toxicity testing.





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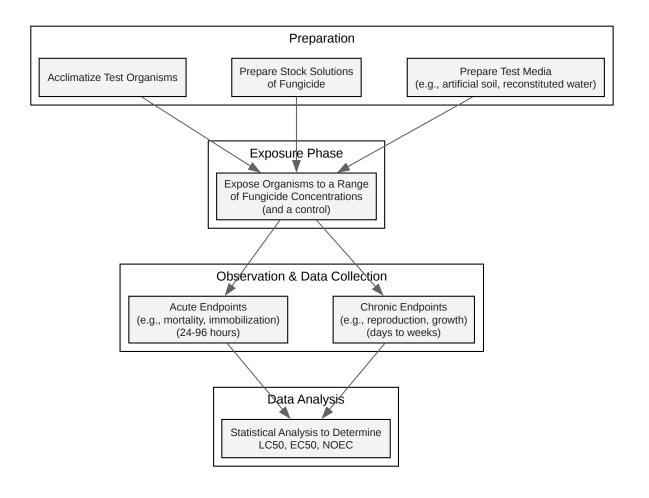
Caption: Proposed signaling pathway of Metrafenone in a non-target eukaryotic cell.



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Caption: Signaling pathway of strobilurin fungicides in a non-target eukaryotic cell.





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Caption: Generalized experimental workflow for aquatic and terrestrial toxicity testing.

Concluding Remarks

The compiled data indicate that while **Metrafenone** generally exhibits a lower acute toxicity to a range of non-target organisms compared to the strobilurin fungicides Azoxystrobin and Pyraclostrobin, there are nuances to consider. For instance, Pyraclostrobin consistently demonstrates the highest toxicity, particularly to aquatic organisms. The unique mode of action of **Metrafenone**, targeting the fungal actin cytoskeleton, suggests a potentially higher degree of selectivity. However, reports of potential risks to amphibians in shallow waters highlight the



need for further investigation into its environmental fate and effects under specific ecological conditions.[2]

In contrast, the broad-spectrum activity of strobilurins, which inhibit the fundamental process of mitochondrial respiration, may contribute to their wider impact on non-target eukaryotes.[13] [26] The sublethal effects of strobilurins, such as impacts on reproduction and development, are also significant considerations in a comprehensive risk assessment.

This comparative guide underscores the importance of considering not only acute lethal effects but also chronic and sublethal impacts when evaluating the environmental safety of fungicides. The distinct modes of action of **Metrafenone** and strobilurins result in different toxicological profiles, which should be carefully weighed by researchers, regulators, and professionals in the field of drug and pesticide development to promote the design of safer and more sustainable agricultural practices.

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